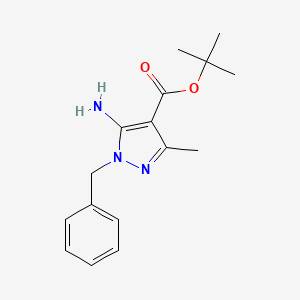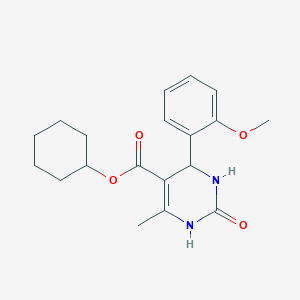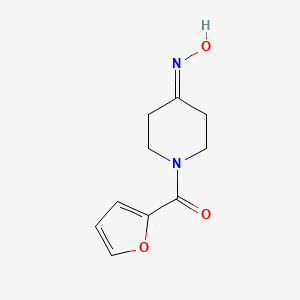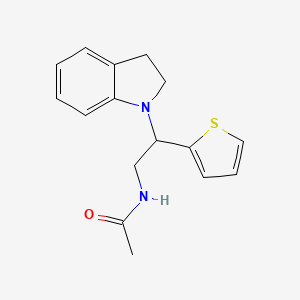
8-Methylisoquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Complexometric and Acid-Base Titrations
8-Methylisoquinoline-5-sulfonic acid has been studied for its role in complexometric and acid-base titrations. The fluorescent complexes it forms can indicate endpoints in titrations by the disappearance of fluorescence when titrated with a stronger, non-fluorescing complexing agent (Bishop, 1963).
Analytical Methods for Cation Mixtures
The fluorescence properties of this compound complexes with cations have been explored. These properties are useful in analytical methods for mixtures of cations, particularly in small or very dilute samples (Bishop, 1963).
Spectrophotometric Studies
Spectrophotometric analysis of this compound and its derivatives has provided insights into their thermal stability, water of crystallization, and absorption spectra. Such studies are crucial for determining the best formulas for weighing organic reagents (Sekido, Tanaka, & Masuda, 1973).
Optrode Material Characteristics
The substance has been found to exhibit characteristics suitable for optrode materials, particularly in the detection of transition metal ions. Its complexation with metal ions perturbs its optical characteristics, making it useful in chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).
Education in Chemometrics
This compound has been used in educational experiments to introduce students to chemometric treatments of evolving signals. This includes the determination of acid-base constants through multivariate curve resolution-alternating least squares methods (Rodríguez-Rodríguez, Amigo, Coello, & Maspoch, 2007).
Ion-Exchange Properties
Studies have also been conducted on the ion-exchange properties of copolymer resins synthesized using this compound, exploring their applicability in metal ion chelation (Mane, Wahane, & Gurnule, 2009).
High-Performance Liquid Chromatography
The use of this compound complexes in high-performance liquid chromatography for the determination of various metal ions has been researched, demonstrating its utility in analytical chemistry (Shijo, Saitoh, & Suzuki, 1989).
Determination of Acid Dissociation Constants
Computational methods have been employed to determine the acid dissociation constants of this compound, providing critical data for understanding its chemical behavior (Bahers, Adamo, & Ciofini, 2009).
Nanocatalyst Applications
Its application as a nanocatalyst, particularly in the synthesis of various organic compounds, highlights its potential in the field of green chemistry and material science (Amoozadeh et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, Isoquinoline-5-sulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
8-methylisoquinoline-5-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-2-3-10(15(12,13)14)8-4-5-11-6-9(7)8/h2-6H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSCMJRFIVXGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)
![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)


